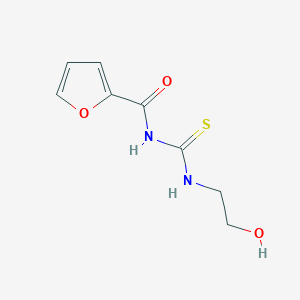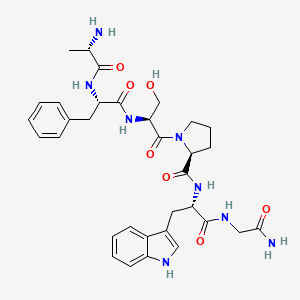
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is a peptide compound composed of a sequence of amino acids: L-alanine, L-phenylalanine, L-serine, L-proline, L-tryptophan, and glycinamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
化学反应分析
Types of Reactions
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Formation of oxindole derivatives from tryptophan.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
科学研究应用
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
作用机制
The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide’s structure allows it to bind to target proteins, influencing their function and activity. The exact molecular targets and pathways involved can vary based on the peptide’s modifications and the biological system in which it is studied.
相似化合物的比较
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Similar peptide with valine instead of proline and tryptophan.
Alanylphenylalanine: A simpler dipeptide composed of L-alanine and L-phenylalanine.
L-Phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-serine: Another peptide with a different sequence of amino acids.
Uniqueness
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of tryptophan and proline residues can influence the peptide’s conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
410082-92-7 |
|---|---|
分子式 |
C33H42N8O7 |
分子量 |
662.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N8O7/c1-19(34)29(44)38-24(14-20-8-3-2-4-9-20)31(46)40-26(18-42)33(48)41-13-7-12-27(41)32(47)39-25(30(45)37-17-28(35)43)15-21-16-36-23-11-6-5-10-22(21)23/h2-6,8-11,16,19,24-27,36,42H,7,12-15,17-18,34H2,1H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)/t19-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
QCHHNYIMSQOZLI-UVUUWJHSSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


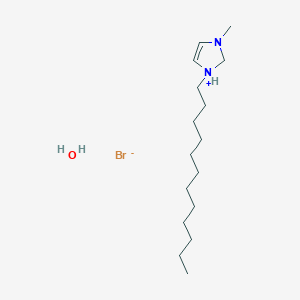
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
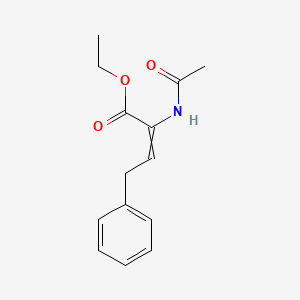
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
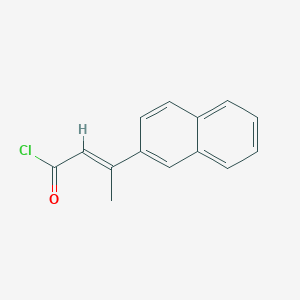
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)

